
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-7-methoxy-2H-1-naphthalenone-O-tosyloxime (DMOX) is a heterocyclic organic compound that has been studied for its potential applications in chemistry and medicine. DMOX is a versatile compound that can be used for a variety of purposes, including synthesis, drug development, and chemical analysis. As a result, DMOX has been studied extensively in recent years and is becoming increasingly popular in the scientific community.
Aplicaciones Científicas De Investigación
Bioactive Properties and Anticancer Activities
Naphthalenone derivatives exhibit significant bioactive properties. They are isolated from various sources like marine-derived fungus and have shown potential in cytotoxicity and anti-inflammatory activities. For instance, certain naphthalenones isolated from the marine-derived fungus Leptosphaerulina chartarum 3608 have demonstrated moderate anti-inflammatory activity. The compound identified as (−)-4,8-dihydroxy-7-(2-hydroxy-ethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one showed notable inhibition of nitric oxide production in stimulated cells (Zhang et al., 2018). Similarly, naphthalenone derivatives from Juglans mandshurica exhibited significant anti-tumor activity against gastric cancer cells (Guo et al., 2015).
Phytotoxic Effects and Agricultural Implications
Some naphthalenone polyketides are produced by fungi like Neofusicoccum parvum, associated with grapevine Botriosphaeria dieback. These compounds exhibit phytotoxic activity, affecting grapevine leaves and potentially influencing agricultural practices and plant health (Burruano et al., 2016).
Antiprotozoal and Cytotoxic Effects
Certain naphthalene derivatives from Diospyros assimilis have demonstrated in vitro antiprotozoal activity against protozoan parasites like Trypanosoma and Leishmania. Their cytotoxicity towards specific cell lines highlights their potential in medical research and therapeutic applications (Ganapaty et al., 2006).
Synthetic Applications and Chemical Properties
The chemical structure and reactivity of naphthalenone derivatives allow for their use in various synthetic applications. The study of their crystal structure and the possibility of forming intermolecular hydrogen bonds add to their significance in materials science and pharmaceutical research (Zingales et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-6-10-16(11-7-13)24(20,21)23-19-18-5-3-4-14-8-9-15(22-2)12-17(14)18/h6-12H,3-5H2,1-2H3/b19-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVZHEYOQGNVJZ-VHEBQXMUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCC3=C2C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CCCC3=C2C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

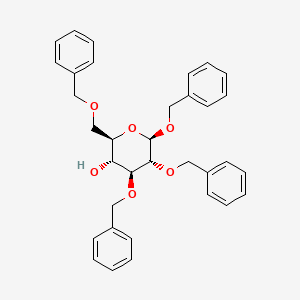
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B1139701.png)
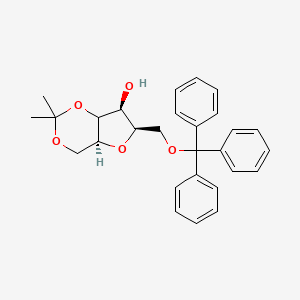
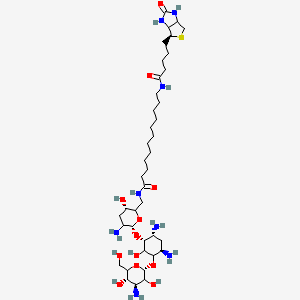

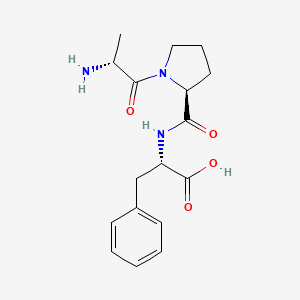
![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)


![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)
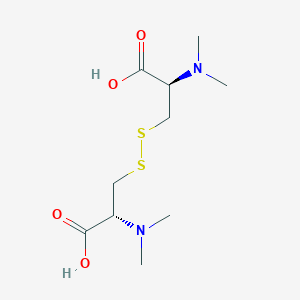
![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)